molecular formula C13H22ClNO2 B6361955 (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride CAS No. 1240572-46-6

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride

Cat. No. B6361955
CAS RN: 1240572-46-6
M. Wt: 259.77 g/mol
InChI Key: JLWMSTFNMVVLMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride is C13H22ClNO2 . The exact molecular structure is not provided in the search results.

Scientific Research Applications

  • Chemical Reactivity and Basicity : In a study by Wada et al. (1999), the reactivity of similar compounds, such as 1,8-dimethoxy-9-phenylxanthen-9-ol, in the presence of acid, was investigated. The research revealed various reaction pathways and the basicity of these compounds, providing insights into the chemical behavior of related molecules (Wada et al., 1999).

  • Amine-Borane Adducts and Hydroborations : Hydroboration studies with amine-borane adducts, as described by Brown et al. (1998), show how different olefins react with these compounds. This research offers a deeper understanding of the interactions between various chemical groups, which could be relevant to the compound (Brown et al., 1998).

  • Solution-Phase Synthesis and Bioassay Screening : Chiang et al. (2009) demonstrated the use of a solution-phase synthesis method involving butan-1-amine, a structurally related compound, for constructing a minilibrary of compounds. This method was used for screening against MCF-7 and A549 cells, highlighting an approach to drug discovery (Chiang et al., 2009).

  • Interaction with Protonated Dyes : Ribeiro et al. (2011) studied the interaction of protonated dyes with various amines, including n-butylamine, in organic solvents. This research contributes to understanding how these compounds interact in different chemical environments, which could be relevant for similar substances (Ribeiro et al., 2011).

  • Steric Effects on By-products Formation : Huang et al. (2008) investigated the formylation reaction of 2,4-dialkylphenol, showing how steric effects of alkyl groups influence the formation of different types of by-products. This study provides insights into the molecular interactions and reactivity that could be applicable to similar structures (Huang et al., 2008).

  • Crystal Structures of Derivatives : The work by Jebas et al. (2013) on the synthesis and crystal structures of various derivatives, including butyrate and 1,3-dioxane, sheds light on the structural characteristics of such compounds, which can be essential for understanding the properties of related chemicals (Jebas et al., 2013).

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-5-10(2)14-9-11-8-12(15-3)6-7-13(11)16-4;/h6-8,10,14H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWMSTFNMVVLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=CC(=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride

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